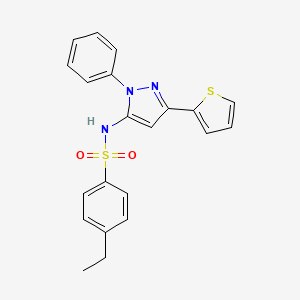
HSF1A
Vue d'ensemble
Description
4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide (4-ENPT) is a novel small molecule that has recently been developed for its potential applications in scientific research. 4-ENPT is a sulfonamide derivative that has a variety of biological activities, including anti-inflammatory, anti-cancer, anti-viral and anti-bacterial properties. 4-ENPT has been identified as a potential therapeutic agent for a range of diseases and conditions, including cancer, infection and inflammation.
Applications De Recherche Scientifique
Traitement des maladies neurodégénératives
HSF1A a été identifié comme une cible thérapeutique potentielle pour les maladies neurodégénératives telles que la maladie de Huntington {svg_1}. En effet, il peut augmenter les niveaux de protéines chaperonnes, qui suppriment le mauvais repliement des protéines, un problème courant dans ces maladies {svg_2}. This compound peut activer HSF1 dans les cellules de mammifères et de mouches, augmenter l'expression des protéines chaperonnes et améliorer le mauvais repliement des protéines et la mort cellulaire dans les cellules précurseurs neuronales exprimant polyQ {svg_3}.
Agents thérapeutiques anticancéreux
This compound a été reconnu comme une cible médicamenteuse prometteuse pour le traitement du cancer {svg_4}. Il régule plusieurs voies responsables de la croissance, de la métastase et de la survie des cellules cancéreuses {svg_5}. Des inhibiteurs de petites molécules de HSF1, comme this compound, sont en cours de développement comme chimiothérapeutiques anticancéreux de nouvelle génération {svg_6}.
Homéostasie des protéines
This compound joue un rôle crucial dans le maintien de l'homéostasie des protéines {svg_7}. Il augmente les niveaux de protéines de choc thermique (HSP), qui sont des chaperonnes moléculaires qui assurent le repliement correct des protéines ou le re-repliement des protéines mal repliées {svg_8}. Ceci est particulièrement important dans les cellules cancéreuses, qui ont un besoin accru de protéines chaperonnes pour leur survie {svg_9}.
Mécanisme de réponse au stress
This compound est impliqué dans le mécanisme de réponse au stress cellulaire {svg_10}. En augmentant les niveaux de HSP, il aide les cellules à s'adapter aux effets néfastes et à la protéotoxicité dus à plusieurs facteurs intrinsèques et extrinsèques {svg_11}.
Modulation du complexe TRiC/CCT
This compound interagit avec des composants du complexe TRiC/CCT {svg_12}. Cela suggère un rôle régulateur potentiellement nouveau pour ce complexe dans la modulation de l'activité de HSF1 {svg_13}.
Protection contre la cytotoxicité
This compound a été montré pour protéger contre la cytotoxicité dans un modèle de mouche de neurodégénérescence induite par polyQ {svg_14}. Cela met encore plus en évidence son potentiel en tant qu'agent thérapeutique dans les maladies neurodégénératives {svg_15}.
Mécanisme D'action
Target of Action
HSF1A, also known as “4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide” or “4-Ethyl-N-[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]-benzenesulfonamide”, primarily targets the Heat Shock Transcription Factor 1 (HSF1) . HSF1 is the master transcriptional regulator of the heat shock response (HSR) in mammalian cells and plays a critical role in maintaining protein homeostasis . It is involved in many physiological processes like embryogenesis, metabolism, immune response, aging, cancer, and neurodegeneration .
Mode of Action
This compound is a cell-permeable activator of HSF1 . It activates HSF1 in mammalian and fly cells, elevates protein chaperone expression, and ameliorates protein misfolding . This compound also interacts with components of the TRiC/CCT complex, suggesting a potentially novel regulatory role for this complex in modulating HSF1 activity .
Biochemical Pathways
This compound affects the heat shock response pathway by activating HSF1 . This leads to the transcriptional activation of genes encoding protein chaperones in response to proteotoxic conditions . These protein chaperones assist in the correct folding of other proteins, suppressing the neurotoxicity of misfolded proteins .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can cross cell membranes to exert its effects.
Result of Action
This compound’s activation of HSF1 leads to elevated protein chaperone expression, which can suppress protein misfolding and cell death in polyQ-expressing neuronal precursor cells . It also protects against cytotoxicity in a fly model of polyQ-mediated neurodegeneration . In the context of pertussis toxin (PT) intoxication, this compound effectively reduces the levels of ADP-ribosylated Gαi, the specific substrate of PT, in PT-treated cells .
Action Environment
The action of this compound can be influenced by environmental factors such as heat shock conditions . For example, in oysters, different heat shock conditions led to various combinations of HSF1 isoforms, which could potentially influence the efficacy of this compound .
Analyse Biochimique
Biochemical Properties
HSF1A plays a pivotal role in biochemical reactions by activating HSF1, a master regulator of the heat shock response. This activation leads to the increased expression of heat shock proteins (HSPs), which function as molecular chaperones to assist in the proper folding of proteins and the prevention of protein aggregation. This compound interacts with components of the TRiC/CCT complex, suggesting a novel regulatory role for this complex in modulating HSF1 activity . The compound’s interaction with HSF1 is crucial for its ability to enhance the cellular stress response, thereby mitigating the effects of protein misfolding.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By activating HSF1, this compound induces the expression of HSPs, which play a critical role in maintaining cellular proteostasis. This activation influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal precursor cells, this compound has been shown to ameliorate protein misfolding and cell death, highlighting its potential in treating neurodegenerative conditions . Additionally, this compound’s impact on cell signaling pathways can lead to enhanced cellular resilience against stress-induced damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HSF1, leading to the activation of this transcription factor. Upon activation, HSF1 trimerizes and binds to heat shock elements (HSEs) in the promoter regions of target genes, initiating the transcription of HSPs. This process is crucial for the cellular stress response, as it enhances the cell’s ability to cope with proteotoxic stress. This compound’s interaction with the TRiC/CCT complex further modulates HSF1 activity, suggesting a complex regulatory network that ensures precise control of the heat shock response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained activation of HSF1 and increased expression of HSPs, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively activates HSF1 and induces the expression of HSPs, leading to improved cellular resilience against stress. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Determining the appropriate dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate protein homeostasis. By activating HSF1, this compound enhances the expression of HSPs, which are essential for protein folding and degradation. This activation influences metabolic flux and metabolite levels, ensuring the proper functioning of cellular processes under stress conditions . The interaction of this compound with enzymes and cofactors involved in these pathways underscores its role in maintaining cellular proteostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to efficiently reach its target sites, including the nucleus where HSF1 resides . Transporters and binding proteins may facilitate the localization and accumulation of this compound, ensuring its effective interaction with HSF1 and subsequent activation of the heat shock response.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with HSF1 to initiate the transcription of HSPs. The compound’s targeting signals and potential post-translational modifications may direct it to specific nuclear compartments, enhancing its activity and function . This precise localization is essential for the effective modulation of the heat shock response and the maintenance of cellular proteostasis.
Propriétés
IUPAC Name |
4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTITGSAONQVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)

![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)
![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)

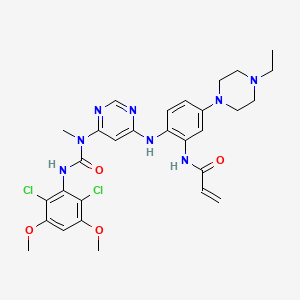
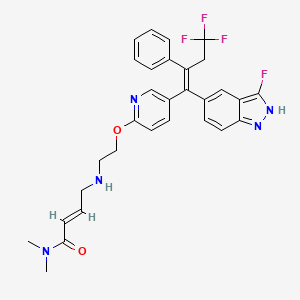
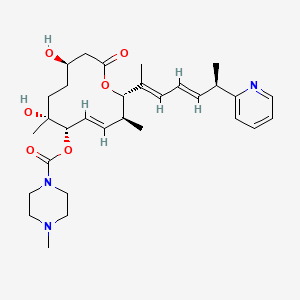
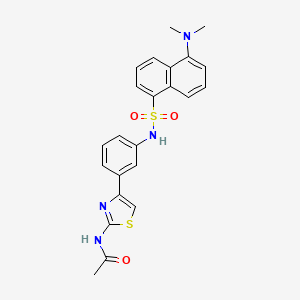

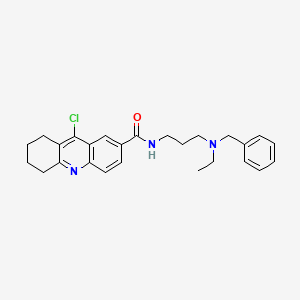
![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)